N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide
Description
Introduction and Research Context
Historical Evolution of Fluorinated Amides in Medicinal Chemistry
Fluorinated amides have played a pivotal role in drug discovery since the mid-20th century, driven by fluorine’s unique ability to modulate pharmacokinetic and pharmacodynamic properties. Early breakthroughs included fluorouracil (1957), a thymidylate synthase inhibitor that demonstrated fluorine’s capacity to enhance bioavailability and metabolic resistance. The 1990s saw the rise of fluoroquinolone antibiotics, where fluorine improved DNA gyrase binding affinity.
In the past decade, 58 fluorinated drugs were approved by the U.S. FDA (2018–2022), with 30 targeting cancers, 12 for infectious diseases, and 11 for central nervous system disorders. Notable examples include sotorasib, a KRAS G12C inhibitor for non-small cell lung cancer, and pretomanid, a nitroimidazooxazine antimycobacterial agent. Amide-containing fluorinated drugs, such as voxelotor (a hemoglobin oxygen-affinity modulator), highlight the synergy between fluorine’s electronegativity and the amide’s hydrogen-bonding potential.
Table 1: Selected FDA-Approved Fluorinated Amides (2018–2022)
| Drug Name | Target Indication | Fluorine Motif | Mechanism of Action |
|---|---|---|---|
| Sotorasib | Non-small cell lung cancer | Trifluoromethyl group | KRAS G12C inhibitor |
| Pretomanid | Tuberculosis | Difluoromethoxy group | Cell wall synthesis disruption |
| Pexidartinib | Tenosynovial giant cell tumor | Trifluoromethyl group | CSF-1R kinase inhibition |
Structural Significance of Difluoromethoxy Substitutions
The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy (-OCH₃) but with distinct electronic and steric properties. Its electron-withdrawing inductive effect (-I) increases the acidity of adjacent protons, while the orthogonal conformation of the OCHF₂ group relative to aromatic rings enhances metabolic stability. For example, 2-difluoromethoxyestradiol sulfamates exhibited superior antiproliferative activity in MCF-7 breast cancer cells compared to non-fluorinated analogs, attributed to reduced oxidative dealkylation.
In proteomics, the difluoromethoxy group’s hydrophobicity (π = +1.04 vs. π = -0.02 for OCH₃) improves membrane permeability, as demonstrated in fluorinated thalidomide derivatives targeting multiple myeloma. However, ortho-substituted difluoromethoxy groups, as seen in N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide, may introduce steric hindrance that affects target binding kinetics—a factor requiring further exploration.
Role of 3-Oxo-3-phenylpropanamide Motifs in Bioactive Compounds
The 3-oxo-3-phenylpropanamide (β-keto amide) motif is a versatile pharmacophore due to its dual hydrogen-bonding capacity (keto C=O and amide N-H) and planar geometry. In vitro studies of 2-benzoylacetamide derivatives show nanomolar inhibition of tubulin polymerization, a mechanism critical for anticancer activity. The keto group’s electrophilicity also enables covalent interactions with cysteine residues in enzymes, as observed in proteasome inhibitors.
Structural analogs, such as STX140 (a 2-methoxyestradiol bis-sulfamate), leverage the β-keto amide motif for dual inhibition of steroid sulfatase and tubulin assembly. Computational modeling suggests that the 3-oxo-3-phenylpropanamide moiety in this compound adopts an enol-keto tautomerism, which could enhance binding entropy to target proteins.
Research Gaps in Proteomics-Targeted Small Molecule Design
Despite advances, critical gaps remain in the rational design of fluorinated amides:
- Stereochemical Complexity : Chiral fluorinated drugs, such as (S)-thalidomide, face challenges in enantioselective synthesis and in vivo racemization. Only 54 FDA-approved fluorinated drugs feature stereogenic sp³-F centers, underscoring methodological limitations.
- Proteomic Interactions : The impact of difluoromethoxy groups on protein folding and allosteric modulation is poorly characterized. For instance, fluorinated estradiol derivatives show unpredictable STS (steroid sulfatase) inhibition profiles despite structural similarity.
- Synthetic Accessibility : Current routes to ortho-difluoromethoxy-substituted aromatics rely on multi-step sequences involving toxic reagents (e.g., SbF₃). Streamlined methods, such as acyl fluoride-mediated amidation, could address this bottleneck but require optimization for scale-up.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-16(18)22-14-9-5-4-8-12(14)19-15(21)10-13(20)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAADBKAVWWUGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide involves the introduction of difluoromethoxy and phenyl groups onto a propanamide backbone. One common method for synthesizing such compounds is through the difluoromethylation of ketones. This process can be achieved using various reagents and catalysts, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of 3-Oxo-3-phenylpropanamide Derivatives
The following compounds share the 3-oxo-3-phenylpropanamide core but differ in substituents, leading to distinct physicochemical and biological properties:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The difluoromethoxy group (–OCF₂H) in the target compound provides moderate electron withdrawal, balancing polarity and metabolic resistance. The nitro group (–NO₂) in ’s compound significantly increases electron withdrawal, which may improve binding to electron-deficient targets but raises toxicity concerns .
- Steric Effects: tert-butyl substituents () introduce steric hindrance, likely reducing enzymatic degradation but also limiting membrane permeability .
Biological Activity
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H15F2N1O3
- Molecular Weight : 321.30 g/mol
- CAS Number : 795293-67-3
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential inhibitory effects on various kinases, particularly phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer progression and inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival of cancer cells .
- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory responses, potentially by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., this compound was screened against multicellular spheroids to evaluate its anticancer properties. The results indicated significant inhibition of cell viability, suggesting its potential as an effective anticancer agent .
Case Study 2: Inflammatory Response Modulation
Another study investigated the compound's ability to modulate inflammatory responses in vitro. It demonstrated a reduction in TNF levels in treated cells, highlighting its potential application in therapeutic strategies for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) condensation of phenylacetic acid derivatives with 2-(difluoromethoxy)aniline under carbodiimide-mediated coupling (e.g., EDC/HCl) and (2) subsequent oxidation or ketonization. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products like unreacted aniline derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
- X-ray crystallography (if crystalline) for definitive structural confirmation .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies indicate degradation via hydrolysis of the difluoromethoxy group under humid conditions; thus, desiccants like silica gel should be used. Regular stability checks via HPLC every 6 months are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use a common cell line (e.g., HEK293 for ion channel studies) and control for DMSO concentration (<0.1%).
- Validate target engagement via orthogonal assays (e.g., electrophysiology for channel blockers, SPR for binding affinity).
- Replicate experiments with independent synthetic batches to rule out impurity effects .
Q. What strategies are effective for modifying the difluoromethoxy-phenyl moiety to enhance target selectivity?
- Methodological Answer : Systematic SAR studies can guide modifications:
- Replace difluoromethoxy with trifluoromethoxy or methoxy groups to assess electronic effects.
- Introduce steric hindrance via ortho-substituents (e.g., methyl groups) to modulate binding pocket interactions.
- Use computational docking (e.g., AutoDock Vina) to predict binding poses with sodium channels or enzymes .
Q. How can researchers address challenges in detecting trace impurities or metabolites of this compound?
- Methodological Answer : Employ advanced analytical workflows:
- LC-MS/MS with MRM mode for targeted impurity profiling (e.g., hydrolyzed difluoromethoxy byproducts).
- NMR-based metabolomics to identify unknown metabolites in biological matrices.
- Stable isotope labeling (e.g., ¹³C-labeled compound) to track metabolic pathways in vitro .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in voltage-gated sodium channels?
- Methodological Answer : Combine electrophysiology (patch-clamp) with molecular modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
